Isofeterin

Description

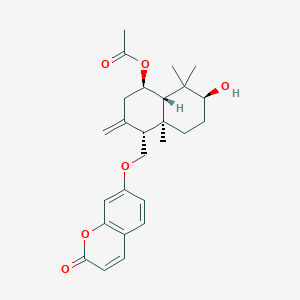

Structure

3D Structure

Properties

Molecular Formula |

C26H32O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

[(1R,4R,4aS,7S,8aS)-7-hydroxy-4a,8,8-trimethyl-3-methylidene-4-[(2-oxochromen-7-yl)oxymethyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |

InChI |

InChI=1S/C26H32O6/c1-15-12-21(31-16(2)27)24-25(3,4)22(28)10-11-26(24,5)19(15)14-30-18-8-6-17-7-9-23(29)32-20(17)13-18/h6-9,13,19,21-22,24,28H,1,10-12,14H2,2-5H3/t19-,21-,22+,24-,26+/m1/s1 |

InChI Key |

WONFHYBZDPWLNC-CKCDNNJMSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=C)[C@H]([C@]2([C@H]1C([C@H](CC2)O)(C)C)C)COC3=CC4=C(C=C3)C=CC(=O)O4 |

Canonical SMILES |

CC(=O)OC1CC(=C)C(C2(C1C(C(CC2)O)(C)C)C)COC3=CC4=C(C=C3)C=CC(=O)O4 |

Synonyms |

isofeterin |

Origin of Product |

United States |

Isolation and Source Organism of Isofeterin

Botanical Origin: Ferula Species as a Biosynthetic Source

The genus Ferula, belonging to the Apiaceae (Umbelliferae) family, is a well-established source of a diverse array of secondary metabolites, including sesquiterpenes and sesquiterpene coumarins ctdbase.orgctdbase.orgresearchgate.netamegroups.orgnih.govnih.govamegroups.cn. These perennial herbs are distributed across regions including Central Asia, the Mediterranean, and North Africa ctdbase.orgamegroups.org. Isofeterin is classified as a sesquiterpene coumarin (B35378), a type of compound frequently found in Ferula plants and recognized for their distinct chemical structures ctdbase.orgamegroups.cn.

Specific Ferula Varieties Yielding this compound

Research has pinpointed specific species within the Ferula genus as sources of this compound. Notably, this compound has been successfully isolated from the roots of Ferula teterrima Kar. et Kir. and Ferula sinkiangensis K.M. Shen ctdbase.orgctdbase.orgresearchgate.netamegroups.orgscribd.comresearchgate.net. These species are found in areas such as the Xinjiang Uygur Autonomous Region of China ctdbase.orgresearchgate.net. The isolation of this compound from these particular Ferula varieties highlights their significance as biosynthetic sources of this sesquiterpene coumarin.

Source Ferula Species of this compound

| Species Name | Plant Part |

| Ferula teterrima | Roots |

| Ferula sinkiangensis | Roots |

Extraction Methodologies for Natural Products

Extracting natural compounds from plant matrices involves various techniques aimed at isolating the desired metabolites from the complex plant material. The choice of extraction method can significantly influence the yield and purity of the isolated compounds.

Solvent-Based Extraction Techniques

Solvent-based extraction is a common approach for isolating compounds from plant material, relying on the principle of differential solubility. For the isolation of this compound, the roots of Ferula sinkiangensis and Ferula teterrima have been subjected to extraction using 95% ethanol (B145695) under reflux conditions researchgate.net. This process involves heating the solvent and plant material together, allowing the soluble compounds to dissolve into the ethanol. Following the initial extraction, the ethanol extract is typically concentrated and then partitioned between different solvents, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH), and water researchgate.net. This partitioning step helps to separate compounds based on their polarity, with this compound being found in the ethyl acetate fraction in reported isolations researchgate.net. Other solvent systems, such as 80% methanol, have also been employed for the extraction of compounds from Ferula species.

Advanced Extraction Approaches

While solvent extraction is fundamental, advanced techniques can enhance efficiency and yield. Although not specifically detailed for this compound in the provided texts, general advanced extraction methods for natural products can include techniques like ultrasound-assisted extraction and microwave-assisted extraction. These methods often reduce extraction time and solvent consumption compared to traditional maceration or percolation.

Initial Chromatographic Separation Techniques

Following extraction and solvent partitioning, chromatographic techniques are essential for separating the target compound, this compound, from other constituents present in the plant extract.

Overview of Planar and Column Chromatographic Methods

Chromatography involves the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. Both planar and column chromatography are widely used in the initial separation of natural products. In the case of this compound isolation from Ferula species, the ethyl acetate fraction obtained from the solvent partitioning step was subjected to repeated column chromatography researchgate.net. Silica (B1680970) gel was used as the stationary phase, and elution was performed using mixtures of petroleum ether and ethyl acetate with gradually increasing polarity researchgate.net. This process allows for the separation of compounds based on their affinity to the silica gel and their solubility in the mobile phase. Other chromatographic methods mentioned in the context of Ferula compound isolation include vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC), which can be used for further purification or initial separation steps amegroups.org.

Initial Separation Steps for this compound

| Step | Method | Description |

| Extraction | 95% Ethanol Reflux | Extracting compounds from dried roots. researchgate.net |

| Solvent Partitioning | Petroleum ether, EtOAc, | Separating compounds based on polarity. researchgate.net |

| n-BuOH, Water | This compound found in EtOAc fraction. researchgate.net | |

| Chromatographic Separation | Silica Gel Column Chromatography | Separating compounds using a polar stationary phase and varying solvent mixtures. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Enrichment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized chromatographic technique in natural product chemistry for both analytical and preparative purposes. hilarispublisher.comnih.govspringernature.com It is particularly effective for separating and purifying natural products from complex biological mixtures, including compounds like sesquiterpenes. researchgate.netnih.govscispace.comresearchgate.netnih.gov Preparative HPLC (prep-HPLC) is a key method for isolating and purifying natural products to achieve high purity, resolution, and selectivity. nih.govresearchgate.net

HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase under high pressure. hilarispublisher.comspringernature.com Various modes of HPLC, such as reversed-phase, normal phase, size exclusion, and ion exchange, can be employed depending on the physicochemical properties of the target compounds. nih.govspringernature.comresearchgate.netnih.gov Reversed-phase HPLC is noted as a robust and widely used mode for purifying natural products. nih.govspringernature.com

The application of HPLC in natural product isolation allows for the enrichment of specific compounds from crude extracts or partially purified fractions. researchgate.netymcamerica.com This is crucial when dealing with complex mixtures where the target compound is present in relatively low concentrations. Techniques like recycle HPLC can further enhance separation efficiency and facilitate the enrichment of target compounds by recirculating unresolved peaks through the column. scispace.comymcamerica.com This can lead to higher resolution compared to conventional methods, particularly for structurally related compounds. scispace.com

Structural Elucidation of Isofeterin

Spectroscopic Analysis for Planar Structure Determination

Spectroscopic methods were instrumental in determining the planar structure of Isofeterin scispace.comctdbase.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided crucial information regarding the carbon-hydrogen framework and the functional groups present in this compound scispace.com.

The ¹H and ¹³C NMR spectra of this compound were analyzed to identify the types of protons and carbons and their chemical environments. The ¹³C NMR spectrum displayed 26 carbon signals, consistent with the proposed molecular formula. These signals indicated the presence of carbons characteristic of both a sesquiterpene unit and an umbelliferone (B1683723) skeleton, along with an acetyl group scispace.com. The ¹H NMR spectrum revealed signals corresponding to various proton types, including secondary methyl groups, tertiary methyl groups, an oxygenated methylene (B1212753) unit, an olefinic proton, and aliphatic and aromatic protons scispace.com.

Two-dimensional NMR experiments were essential for correlating the observed signals and establishing the connectivity within the molecule. The ¹H-¹H COSY spectrum helped identify coupled protons. The HMBC spectrum provided information about long-range correlations between protons and carbons, allowing for the connection of different structural fragments. Specifically, HMBC correlations were used to confirm the attachment of methyl groups and the acetyl group to specific carbons within the sesquiterpene and coumarin (B35378) moieties scispace.com. NOESY experiments provided insights into the spatial relationships between protons, aiding in the determination of the relative configuration scispace.com.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound scispace.comctdbase.orgresearchgate.net.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) of this compound exhibited a molecular ion peak at m/z 440.2193. This value corresponds to the molecular formula C₂₆H₃₂O₆ (calculated for C₂₆H₃₂O₆: 440.2199), confirming the elemental composition of the compound scispace.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provided information about the presence of chromophores within the this compound molecule scispace.com. The UV spectrum was utilized as part of the spectroscopic analysis to establish the chemical structure researchgate.net. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is influenced by the presence of conjugated systems and functional groups technologynetworks.comdenovix.comwikipedia.orglcms.cz.

Spectroscopic Data Summary for this compound

| Technique | Key Findings | Reference |

| HRESIMS | Molecular ion peak at m/z 440.2193, corresponding to C₂₆H₃₂O₆. | scispace.com |

| ¹³C NMR | 26 carbon signals, indicative of sesquiterpene, coumarin, and acetyl units. | scispace.com |

| ¹H NMR | Signals for various proton types, including methyl, methylene, and aromatic. | scispace.com |

| 2D NMR (COSY) | Correlations between coupled protons. | scispace.com |

| 2D NMR (HMBC) | Long-range correlations establishing connectivity. | scispace.com |

| 2D NMR (NOESY) | Spatial correlations aiding relative configuration. | scispace.com |

| UV-Vis | Used in structural determination, indicating chromophores. | scispace.comresearchgate.net |

Stereochemical Assignment Methodologies

The assignment of the stereochemistry of natural products like this compound is a critical step in their structural elucidation. This often involves a combination of experimental techniques that probe the three-dimensional arrangement of atoms.

Nuclear Overhauser Effect (NOE) Correlations for Relative Configuration

Nuclear Overhauser Effect (NOE) correlations, typically determined through Nuclear Magnetic Resonance (NMR) spectroscopy, provide information about the spatial proximity of atomic nuclei acdlabs.com. Observing NOE correlations between specific protons helps to establish the relative configuration of chiral centers within a molecule by indicating which parts of the molecule are close in space acdlabs.com.

Table 1: Selected NOE Correlations for this compound

| Observed NOE between | Indicates Proximity between |

| Me-15 | Me-14 and H-6 |

| H-9 | H-5 |

| H-3 | Me-13 and Me-14 |

Biosynthetic Pathways of Isofeterin

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a large class of C15 isoprenoid compounds derived from farnesyl diphosphate (B83284) (FPP). fishersci.cahznu.edu.cn Their biosynthesis in plants follows a general scheme involving the formation of isoprenoid precursors and their subsequent cyclization catalyzed by dedicated enzymes. fishersci.ca

The universal five-carbon building blocks for all terpenoids, including sesquiterpenes, are isopentenyl diphosphate (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP). fishersci.ca Plants utilize two independent pathways for the biosynthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The MVA pathway is primarily located in the cytosol and endoplasmic reticulum, and it is the main source of precursors for sesquiterpenes and triterpenes. This pathway begins with the condensation of three molecules of acetyl-CoA.

The MEP pathway operates in plastids and typically provides precursors for monoterpenes, diterpenes, carotenoids, and other plastidic isoprenoids. This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate.

While traditionally the MVA pathway was considered solely responsible for cytosolic isoprenoids like sesquiterpenes and the MEP pathway for plastidic ones, there is evidence of metabolic crosstalk and exchange of IPP and DMAPP between these compartments, indicating a degree of flexibility in precursor supply.

IPP and DMAPP are then condensed head-to-tail by prenyltransferases to form longer isoprenoid chains. For sesquiterpene biosynthesis, IPP and DMAPP are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). fishersci.ca FPP serves as the direct precursor for sesquiterpenes.

The structural diversity of sesquiterpenes arises from the cyclization of the linear FPP molecule, a reaction catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs) or terpene cyclases. hznu.edu.cn These enzymes initiate the reaction by coordinating to metal ions (typically Mg²⁺) which facilitate the ionization of the diphosphate group from FPP, generating a highly reactive allylic carbocation. hznu.edu.cn

The resulting carbocation undergoes a series of complex intramolecular reactions, including cyclizations, rearrangements (such as Wagner-Meerwein shifts, hydride, or methyl shifts), and ultimately proton loss or water capture to form the final neutral sesquiterpene product. hznu.edu.cn A single STS enzyme can often produce multiple sesquiterpene products from FPP, contributing to the vast array of sesquiterpene skeletons found in nature. The specific cyclization pattern and subsequent rearrangements are dictated by the active site architecture of the particular sesquiterpene synthase. hznu.edu.cn

General Principles of Coumarin (B35378) Biosynthesis

Coumarins are a class of phenolic compounds characterized by a 2H-1-benzopyran-2-one nucleus. In plants, they are primarily synthesized via the phenylpropanoid pathway, which starts from the aromatic amino acid L-phenylalanine.

The initial steps involve the deamination of phenylalanine by phenylalanine ammonia (B1221849) lyase (PAL) to produce cinnamic acid. Cinnamic acid is then subjected to a series of enzymatic modifications, including hydroxylation and activation by conversion to a CoA ester. Key enzymes in this pathway include cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL).

The pathway branches to produce various coumarin structures. A common route involves the ortho-hydroxylation of cinnamic acid derivatives, followed by trans-cis isomerization of the side chain and lactonization to form the characteristic coumarin ring system. For instance, umbelliferone (B1683723) (7-hydroxycoumarin), a common coumarin moiety found in sesquiterpene coumarins, is synthesized through this pathway, involving enzymes like p-coumarate 3-hydroxylase (C3'H) and coumarin synthase (COSY).

Proposed Biosynthetic Route to Sesquiterpene Coumarins

Sesquiterpene coumarins like Isofeterin are considered to have mixed biogenetic origins, combining units derived from both the isoprenoid and phenylpropanoid pathways. fishersci.casci-hub.senih.govwikipedia.orguni.luontosight.aiwikipedia.org While the individual biosynthesis of sesquiterpenes and coumarins is relatively well-understood, the specific enzymatic steps leading to the formation of sesquiterpene coumarins are still being elucidated.

Evidence suggests that sesquiterpene coumarins are formed by the conjugation of a coumarin unit and a sesquiterpene moiety. nih.govuni.lu In many cases, this involves the prenylation of a hydroxyl group on the coumarin core with FPP. uni.lu This prenylation step, often catalyzed by an O-farnesyltransferase, results in the formation of linear farnesyloxycoumarin precursors, such as umbelliprenin, which is formed from umbelliferone and FPP. uni.lu Umbelliprenin has been identified as a precursor in the biosynthesis of drimane-type sesquiterpene coumarins found in Ferula drudeana.

Following the formation of the linear farnesyloxycoumarin precursor, further enzymatic transformations are required to generate the diverse cyclic structures observed in sesquiterpene coumarins. fishersci.ca These transformations are thought to involve epoxidation of a double bond in the farnesyl chain, catalyzed by a sesquiterpene coumarin epoxidase.

The epoxidized linear precursor is then believed to undergo cyclization initiated by protonation and catalyzed by sesquiterpene coumarin synthases (cyclases). wikipedia.org This cyclization process is analogous to that catalyzed by sesquiterpene synthases in the formation of cyclic sesquiterpenes, involving carbocation intermediates and subsequent rearrangements. wikipedia.org These rearrangements can include Wagner-Meerwein shifts, hydride, and methyl shifts, leading to the formation of various sesquiterpene skeletons linked to the coumarin. wikipedia.org

While the general scheme involving prenylation, epoxidation, and cyclization is proposed, the specific enzymes responsible for these steps in the biosynthesis of many sesquiterpene coumarins, including this compound, are still largely unknown. Research is ongoing to identify and characterize the farnesyltransferases, epoxidases, and cyclases involved in these complex biosynthetic pathways. After the core sesquiterpene coumarin skeleton is formed, further modifications such as hydroxylation, esterification, and glycosylation can occur, contributing to the final structure and diversity of these compounds. fishersci.ca

Chemical Synthesis Strategies for Isofeterin and Analogues

Retrosynthetic Analysis of the Isofeterin Core Structure

A primary step in planning the chemical synthesis of this compound involves a retrosynthetic analysis. This process works backward from the target molecule to identify simpler, readily available starting materials. For this compound, a key disconnection point is the ether linkage connecting the sesquiterpene and coumarin (B35378) moieties. Breaking this bond suggests that the synthesis could proceed through the coupling of a functionalized sesquiterpene precursor bearing a hydroxyl group and a coumarin precursor, likely umbelliferone (B1683723), which possesses a phenolic hydroxyl group.

Further retrosynthetic disconnections would involve breaking down the complex sesquiterpene skeleton into smaller, synthesizable fragments. Given that the sesquiterpene moiety is often daucane-type, strategies for constructing this bicyclo[5.3.0]decane system would be considered. This might involve ring-forming reactions, functional group interconversions, and the introduction of the necessary stereochemistry and substituents. Similarly, the coumarin moiety, umbelliferone, can be retrosynthetically traced back to simpler phenolic and β-dicarbonyl precursors, commonly synthesized via established coumarin synthesis methods.

Synthetic Routes to the Sesquiterpene Moiety

The sesquiterpene moiety of this compound is a complex bicyclic structure, often a daucane derivative. The synthesis of such intricate terpene skeletons presents significant challenges in organic chemistry, particularly in controlling stereochemistry and regiochemistry. Total syntheses of daucane-type sesquiterpenes have been achieved, often employing strategies that build the bicyclic system from acyclic or simpler cyclic precursors. researchgate.netacs.org

Common approaches to constructing sesquiterpene frameworks include:

Cyclization reactions: Utilizing the inherent reactivity of polyisoprenoid chains (derived from isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, although chemical synthesis would use synthetic equivalents) to form rings through cationic or radical intermediates. organic-chemistry.orgacs.orgbiorxiv.org

Fragment coupling: Synthesizing smaller, well-defined fragments and joining them through various carbon-carbon bond-forming reactions, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, or aldol (B89426) condensations.

Rearrangement reactions: Employing sigmatropic rearrangements or other cascade processes to rapidly assemble complex ring systems from simpler precursors.

Specific routes to daucane sesquiterpenes often involve constructing the seven-membered ring and the five-membered ring. Strategies might include intramolecular reactions, such as Diels-Alder reactions or Michael additions, followed by further functionalization and ring closure. The introduction and control of the multiple chiral centers present in the sesquiterpene moiety are paramount and require careful selection of reagents and reaction conditions.

Synthetic Routes to the Coumarin Moiety

The coumarin moiety in this compound is typically umbelliferone (7-hydroxycoumarin). siue.eduorganic-chemistry.orgbiorxiv.org Umbelliferone is a well-known natural product and its synthesis has been extensively studied. A common and efficient method for synthesizing umbelliferone and its derivatives is the Pechmann condensation. csic.esresearchgate.net

The Pechmann condensation involves the reaction of a phenol (B47542) (in this case, resorcinol (B1680541) or a related 1,3-dihydroxybenzene derivative) with a β-keto ester or β-alkoxy acrylate (B77674) under acidic conditions. For umbelliferone synthesis, resorcinol is typically reacted with ethyl acetoacetate (B1235776) or a similar four-carbon β-dicarbonyl equivalent in the presence of a strong acid catalyst like sulfuric acid or methanesulfonic acid.

Other methods for coumarin synthesis include the Perkin reaction, Knoevenagel condensation, and Wittig reactions, although the Pechmann condensation is often preferred for the synthesis of 7-hydroxycoumarins like umbelliferone. baranlab.org Once the umbelliferone core is synthesized, the phenolic hydroxyl group at the 7-position is available for subsequent coupling to the sesquiterpene moiety.

Coupling Strategies for Sesquiterpene Coumarin Assembly

The formation of the ether linkage between the sesquiterpene alcohol and the umbelliferone (a phenol) is a crucial step in the synthesis of this compound. This involves forming an aryl-alkyl ether bond. Several methods are available for the synthesis of ethers, particularly those involving phenols and alcohols.

A classic method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. While this is most effective for primary alkyl halides, variations can be applied to more hindered systems. For coupling a sesquiterpene alcohol with umbelliferone, the umbelliferone can be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the activated sesquiterpene alcohol. Alternatively, the sesquiterpene alcohol could be converted to an alkoxide and reacted with a suitably functionalized umbelliferone derivative bearing a leaving group.

Other coupling strategies that could be employed include:

Mitsunobu reaction: This reaction allows for the formation of an ether linkage between an alcohol and a phenol using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgmychemblog.com This method is often used for coupling hindered alcohols and phenols and can proceed with inversion of configuration at the alcohol carbon.

Metal-catalyzed coupling reactions: Transition metal catalysts, such as palladium or copper complexes, can facilitate the formation of aryl-alkyl ethers from phenols and alcohols or their derivatives. organic-chemistry.orgorganic-chemistry.org These methods can offer milder conditions and better functional group tolerance.

Reactions with activating agents: Activating the hydroxyl group of either the sesquiterpene or umbelliferone using coupling agents can also promote ether formation.

The choice of coupling strategy would depend on the specific structure of the sesquiterpene alcohol, the desired stereochemical outcome, and the presence of other sensitive functional groups in either coupling partner.

Stereoselective Synthesis Approaches

Stereoselectivity is a critical aspect of this compound synthesis due to the presence of multiple chiral centers in the sesquiterpene moiety and potentially at the ether linkage point depending on the sesquiterpene structure. Achieving the correct relative and absolute stereochemistry is essential for synthesizing the natural product.

Stereoselective synthesis aims to preferentially form one stereoisomer over others. asianpubs.orgslideshare.netfrontiersin.org Strategies to achieve stereoselectivity in the synthesis of this compound and its analogues could include:

Chiral starting materials: Beginning the synthesis with enantiomerically pure or enriched precursors from the chiral pool or obtained through resolution can transfer chirality to the final product.

Asymmetric catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands, or enzymes) to control the stereochemical outcome of key bond-forming reactions. frontiersin.orgwikipedia.org

Diastereoselective reactions: Designing reactions where existing stereocenters in a molecule influence the formation of new stereocenters, leading to a preference for one diastereomer. This can involve controlling transition state geometries through steric and electronic effects. slideshare.net

Use of chiral auxiliaries: Attaching a chiral auxiliary to a reactant to temporarily introduce chirality, influence the stereochemical course of a reaction, and then removing the auxiliary.

For the sesquiterpene moiety, controlling the stereochemistry during the construction of the bicyclic system and the introduction of substituents is paramount. Stereoselective cyclizations, additions, and functional group transformations would be employed. In the coupling step, if the hydroxyl group on the sesquiterpene is at a stereocenter, the coupling reaction might need to be stereospecific or stereoselective to ensure the correct configuration at the ether linkage. The Mitsunobu reaction, for instance, typically proceeds with inversion of configuration at the alcohol carbon. mychemblog.com

The development of a fully stereoselective total synthesis of this compound would require careful design and optimization of each synthetic step to control the formation of every stereocenter.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Here is a summary of the key IR absorption bands reported for Isofeterin:

| Functional Group | Reported IR Absorption (cm⁻¹) | Citation |

| Carbonyl (C=O) | 1712, 1728 | scispace.com |

| Hydroxyl (O-H) | 3433 | scispace.com |

Electronic Structure Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. UV spectroscopy was utilized in the structural characterization of this compound scispace.comresearchgate.netresearchgate.net. Sesquiterpene coumarins, including this compound, typically exhibit UV absorbance in the range of 320-330 nm, characteristic of the coumarin (B35378) chromophore researchgate.net. This absorption arises from π-π* electronic transitions within the conjugated system of the coumarin moiety. Analysis of the UV-Vis spectrum helps to confirm the presence of the coumarin core and can provide information about the extent of conjugation within the molecule.

Advanced NMR Techniques for Dynamic and Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed connectivity and arrangement of atoms in organic molecules. For this compound, extensive 1D and 2D NMR techniques were crucial in establishing its chemical structure scispace.comresearchgate.netjst.go.jp. Specifically, ¹H NMR and ¹³C NMR spectra were measured scispace.com. The ¹³C NMR spectrum of this compound displayed 26 carbon signals, consistent with its molecular formula C₂₆H₃₂O₆ scispace.com. These signals provided information about the different types of carbon environments in the molecule, including those from the umbelliferone (B1683723) skeleton, an acetyl group, and a sesquiterpene unit scispace.com.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were also employed jst.go.jp. HSQC experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of signals. HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity and skeletal structure. NOESY experiments indicate spatial proximity between nuclei, which is vital for determining the relative stereochemistry and conformation of the molecule. The combination of these NMR techniques allowed for the comprehensive assignment of all proton and carbon signals and the elucidation of the complete structure of this compound scispace.comresearchgate.netjst.go.jp.

A summary of NMR data reported for this compound (Compound 1) from one study is presented below, highlighting the number of signals observed in ¹³C NMR:

| Spectroscopic Technique | Observation | Citation |

| ¹³C NMR (125 MHz) | 26 carbon signals displayed | scispace.com |

Chiral Separation and Spectroscopic Characterization of Enantiomers

This compound possesses multiple chiral centers, as indicated by its IUPAC name which includes stereochemical descriptors [(1R,4R,4aS,7S,8aS)] nih.gov. The isolation study mentioned the use of spectroscopic analysis, including CD spectrum measurements, for establishing the structures of the isolated compounds, including this compound, and for determining the absolute configuration of a related compound, lehmannolone scispace.comjst.go.jpnih.govresearchgate.netjst.go.jp. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and determining their absolute configuration in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide valuable information about the stereochemistry of chiral centers and the conformation of the molecule. While specific data on the chiral separation of this compound enantiomers using techniques like chiral HPLC was not explicitly detailed in the provided abstracts, the use of CD spectroscopy confirms that the chiral properties of this compound were considered during its characterization scispace.comjst.go.jpnih.govresearchgate.netjst.go.jp. Chiral separation techniques are essential for isolating and studying individual enantiomers, which can exhibit different biological activities.

Computational and Theoretical Investigations of Isofeterin

Molecular Modeling and Simulation Approaches

Dynamics Simulations (e.g., Molecular Dynamics):No molecular dynamics simulation studies of Isofeterin have been published.

Without these foundational research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry focusing on this compound would be necessary to provide the data needed to construct the outlined article.

Chemoinformatic and Cheminformatic Approaches

Extensive searches of scientific literature and chemical databases reveal that while the chemical compound this compound has been isolated and its structure characterized, there is currently no publicly available research on its computational and theoretical investigation through chemoinformatic and cheminformatic approaches. This compound is a sesquiterpene coumarin (B35378), a class of natural products known for a wide range of biological activities. researchgate.netresearchgate.netresearchgate.net It has been isolated from plants of the Ferula genus, such as Ferula sinkiangensis and Ferula teterrima. researchgate.netresearchgate.netjst.go.jpresearchgate.netresearchgate.net

Despite the existence of the compound, specific studies detailing its theoretical structure-activity relationships or its use in virtual screening methodologies have not been published in the available scientific literature. Therefore, the following sections outline the principles of these computational methods as they would theoretically apply to a compound like this compound, while noting the absence of specific data for this molecule.

Structure-Activity Relationship (SAR) Studies (Theoretical)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a molecule relates to its biological activity. researchgate.net These studies identify the key chemical features, or pharmacophores, responsible for a compound's effect. For a natural product like this compound, a theoretical SAR study would involve the synthesis or computational modeling of various analogs to determine which parts of the molecule are essential for its biological action.

A systematic SAR investigation of this compound would typically involve modifying its distinct structural components: the sesquiterpene core, the coumarin moiety, and the various functional groups. For instance, alterations could be made to the hydroxyl and acetate (B1210297) groups on the sesquiterpene skeleton or to the coumarin ring system. The biological activity of these new analogs would then be assessed and compared to the parent compound, this compound.

Table 1: Hypothetical Modifications for a Theoretical SAR Study of this compound

| Modification Site | Type of Modification | Potential Impact on Activity |

| Sesquiterpene Core | Alteration of stereochemistry | Could affect binding affinity to a target protein. |

| Hydroxyl Group | Esterification, etherification, or removal | May influence hydrogen bonding interactions and solubility. |

| Acetate Group | Hydrolysis or replacement with other esters | Could impact metabolic stability and cell permeability. |

| Coumarin Moiety | Substitution on the aromatic ring | Might alter electronic properties and stacking interactions. |

This table is purely illustrative of the types of modifications that would be considered in a theoretical SAR study of this compound, as no such study has been published.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net If a biological target for this compound were identified, virtual screening could be employed to find other compounds with potentially similar or improved activity.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active molecule, such as this compound, as a template to search for other compounds with similar shapes and chemical properties.

Structure-based virtual screening: This approach requires the three-dimensional structure of the biological target. Computational docking simulations are then used to predict how well different molecules in a library fit into the target's binding site.

In the absence of a known biological target for this compound and any published studies, a hypothetical virtual screening workflow would first involve identifying a protein that this compound interacts with. Subsequently, a library of compounds, such as other natural products or synthetic molecules, would be computationally screened against this target to identify potential "hits" for further experimental testing.

Investigation of Isofeterin S Molecular and Cellular Interactions in Vitro

Methodologies for Assessing Interactions with Biological Macromolecules

The initial characterization of a compound's biological activity involves assessing its direct interactions with key macromolecules like enzymes and receptors. These studies are fundamental to understanding its mechanism of action.

Enzyme Inhibition Studies (General)

Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of specific enzymes, which can be central to disease pathways. bioivt.com These studies are critical for predicting potential drug-drug interactions, as inhibiting metabolic enzymes like Cytochrome P450 (CYP) can alter the clearance of other drugs. bioivt.comtaylorfrancis.com

The primary goal is to determine the concentration of the compound required to reduce enzyme activity by 50%, known as the IC50 value. A lower IC50 value indicates a more potent inhibitor. Various types of inhibition, such as competitive, non-competitive, and uncompetitive, can be elucidated through kinetic studies. xenotech.com Methodologies often involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. researchgate.net The rate of product formation is then measured, often using techniques like LC-MS/MS for high sensitivity and accuracy. bioivt.com

Table 1: General Parameters in Enzyme Inhibition Assays

| Parameter | Description | Typical Units |

|---|---|---|

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | µM, nM |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | µM, nM |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive). | N/A |

| Enzyme Source | The source of the enzyme used in the assay (e.g., recombinant human enzyme, human liver microsomes). | N/A |

Receptor Binding Assays (General)

Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. nih.gov These assays are fundamental in drug discovery for identifying and characterizing compounds that can act as agonists or antagonists. nih.gov

Typically, these are competitive binding assays where the test compound competes with a radiolabeled ligand known to bind to the receptor with high affinity. merckmillipore.comresearchgate.net The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the IC50 value. nih.gov This value can then be used to determine the binding affinity (Ki) of the compound for the receptor. researchgate.net These assays are often performed using cell membranes that have a high concentration of the target receptor. nih.gov

Table 2: Key Metrics from Receptor Binding Assays

| Metric | Definition | Significance |

|---|---|---|

| IC50 | Concentration of the test compound that displaces 50% of the specific binding of the radioligand. | Indicates the potency of the compound in binding to the receptor. |

| Ki | Inhibition constant; the concentration of competing ligand that would bind to half the binding sites at equilibrium in the absence of radioligand. | Represents the intrinsic binding affinity of the ligand for the receptor. |

| Bmax | The maximum number of binding sites. | Provides information on the density of the receptor in the tissue preparation. |

| Kd | The equilibrium dissociation constant; the concentration of ligand at which half of the receptor sites are occupied at equilibrium. | A measure of the affinity of a ligand for its receptor. |

Protein-Ligand Interaction Analysis

To understand the precise nature of the interaction between a compound and its protein target, various biophysical techniques are employed. These methods provide detailed information about the binding thermodynamics, kinetics, and the specific residues involved in the interaction. nih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) directly measure the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information about the protein-ligand complex in solution, identifying the specific amino acids at the binding interface. creative-biostructure.com X-ray crystallography can yield a high-resolution, three-dimensional structure of the compound bound to the protein, offering a detailed view of the binding mode. nih.gov

Cellular Pathway Modulation Studies in Vitro

Following the characterization of direct molecular interactions, the focus shifts to understanding the compound's effects within a cellular context. These studies investigate how the compound influences cell behavior and modulates signaling pathways.

Cell-Based Assays for General Cellular Response (e.g., viability, proliferation, migration)

Viability Assays: These assays measure the number of living, healthy cells in a population. Common methods include tetrazolium reduction assays (e.g., MTT, MTS), which measure metabolic activity, and ATP assays, which quantify the amount of ATP present as a marker of viable cells. nih.govsigmaaldrich.compromega.com

Proliferation Assays: These assays specifically measure the number of actively dividing cells. Methods like BrdU or EdU incorporation assays track DNA synthesis, providing a direct measure of cell proliferation. sigmaaldrich.com

Migration Assays: These assays assess the ability of cells to move, a critical process in development, immune response, and cancer metastasis. nih.gov The scratch assay (or wound healing assay) and the Boyden chamber assay are common methods to evaluate cell migration in vitro. nih.gov

Table 3: Common In Vitro Assays for Cellular Response

| Assay Type | Principle | Example Method | Endpoint Measured |

|---|---|---|---|

| Viability | Measures metabolic activity indicative of cell health. | MTT Assay | Colorimetric change proportional to the number of viable cells. nih.gov |

| Proliferation | Measures the rate of new DNA synthesis during cell division. | EdU Incorporation | Fluorescence intensity proportional to the number of proliferating cells. sigmaaldrich.com |

| Migration | Measures the movement of cells across a surface or through a membrane. | Scratch (Wound Healing) Assay | Rate of closure of a "wound" in a cell monolayer. |

Gene Expression and Protein Level Analysis in Cell Lines

To dissect the molecular mechanisms underlying the observed cellular responses, researchers analyze changes in gene and protein expression.

Gene Expression Analysis: Techniques like quantitative real-time PCR (RT-qPCR) are used to measure changes in the expression of specific genes of interest. researchgate.net For a broader, unbiased view, whole-genome microarray or RNA-sequencing (RNA-Seq) analyses can be performed to identify all genes that are up- or down-regulated in response to compound treatment. nih.govnih.gov

Protein Level Analysis: Western blotting is a widely used technique to detect and quantify changes in the levels of specific proteins. ias.ac.in Enzyme-Linked Immunosorbent Assay (ELISA) is another quantitative method for measuring protein levels. ias.ac.in For a more comprehensive analysis of the entire proteome, mass spectrometry-based proteomics can be employed. ias.ac.in Immunocytochemistry or immunofluorescence can also be used to visualize the expression and subcellular localization of proteins within the cell. nih.gov

Table 4: Methods for Gene and Protein Expression Analysis

| Analysis Level | Technique | Information Provided |

|---|---|---|

| Gene Expression (Targeted) | RT-qPCR | Relative quantification of mRNA levels for specific genes. researchgate.net |

| Gene Expression (Global) | Microarray / RNA-Seq | Comprehensive profile of transcriptional changes across the genome. nih.gov |

| Protein Expression (Targeted) | Western Blot / ELISA | Quantification of specific protein levels. ias.ac.in |

| Protein Expression (Global) | Mass Spectrometry | Large-scale identification and quantification of proteins in a sample. ias.ac.in |

| Protein Localization | Immunocytochemistry | Visualization of protein expression and location within cells. nih.gov |

Investigation of Metabolic Pathway Perturbations (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway)

Currently, there is no publicly available scientific literature detailing in vitro studies on the effects of a compound specifically named "Isofeterin" on metabolic pathways such as glycolysis or the pentose phosphate pathway. Searches for "this compound" in scientific databases and research articles have not yielded any relevant results.

It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published, or the name may be a misspelling of a different compound. For instance, the well-researched β-adrenergic agonist, isoproterenol (B85558), has been shown to influence metabolic processes. Studies have demonstrated that isoproterenol can enhance force production in mouse glycolytic and oxidative muscles through different mechanisms. nih.gov In glycolytic muscle, its effects are associated with a decrease in inorganic phosphate, while in oxidative muscle, it increases ATP turnover. nih.gov

General research on metabolic pathways highlights the intricate regulation of glycolysis and the pentose phosphate pathway (PPP). Glycolysis is a central metabolic pathway that breaks down glucose to pyruvate (B1213749), generating ATP and NADH. wikipedia.orgnih.gov The PPP runs parallel to glycolysis and is crucial for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. wikipedia.orgnih.govmicrobenotes.com The interplay between these two pathways is critical for cellular function, and various compounds can modulate their activity. However, without specific studies on "this compound," its impact on these pathways remains unknown.

Intracellular Signaling Pathway Investigations (e.g., MAPK pathway)

Similar to the metabolic pathway investigations, there is a lack of available research on the effects of a compound named "this compound" on intracellular signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK/ERK pathway is a fundamental signaling cascade that relays signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival. wikipedia.orgnih.gov The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. Dysregulation of the MAPK pathway is implicated in various diseases, making it a common target for therapeutic intervention. nih.gov

While the specific interactions of "this compound" with the MAPK pathway are not documented, studies on other compounds illustrate how such investigations are conducted. For example, the activation of β-adrenoceptors by isoproterenol can lead to the phosphorylation of ERK1/2, key components of the MAPK pathway, through various mechanisms in astrocytes. nih.gov

Without dedicated in vitro studies on "this compound," it is not possible to provide any data on its potential to modulate the MAPK pathway or any other intracellular signaling cascades. Further research and publication are necessary to elucidate the molecular and cellular interactions of this specific compound.

Future Directions in Isofeterin Research

Exploration of Undiscovered Analogues and Derivatives

The synthesis and discovery of analogues and derivatives of natural products are a cornerstone of medicinal chemistry and drug discovery. nih.govmdpi.com For Isofeterin, this area is entirely unexplored. Future research could focus on the semi-synthetic modification of the this compound scaffold to generate a library of novel compounds.

Key Research Objectives:

Structural Modification: Systematic alteration of functional groups on the this compound molecule to probe structure-activity relationships.

Synthesis of Novel Analogues: Development of synthetic routes to create compounds with similar core structures but varied peripheral functionalities. nih.gov

Biological Screening: Testing any newly synthesized derivatives for a wide range of biological activities to identify potential therapeutic leads.

Advanced Spectroscopic Techniques for in Situ Analysis

Modern spectroscopic techniques offer powerful tools for the detailed structural elucidation and real-time analysis of chemical and biological processes. iitm.ac.inazooptics.com While basic spectroscopic data for this compound likely exists for its initial identification, advanced methods could provide deeper insights.

Potential Applications:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC could be employed for unambiguous assignment of proton and carbon signals and to confirm the compound's stereochemistry. jfn.ac.lk

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) could be used to study its fragmentation patterns, aiding in the identification of metabolites in future biological studies. azooptics.com

In Situ Monitoring: Advanced techniques like Raman spectroscopy could potentially be used to monitor the interaction of this compound with biological macromolecules in real-time, providing dynamic information about its mechanism of action. kit.ac.jp

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling and simulation are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and interactions. nih.govnih.gov For this compound, where experimental data is sparse, computational approaches could guide future research efforts.

Modeling Approaches:

Density Functional Theory (DFT): Calculations to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to complement experimental data. sustainability-directory.com

Molecular Docking: In silico screening of this compound against various protein targets to predict potential biological activities and guide experimental testing.

Pharmacophore Modeling: Developing a 3D model of the essential chemical features of this compound that might be responsible for a particular biological activity, which can then be used to screen for other compounds with similar potential.

Integration of Omics Data with Compound-Centric Research

The integration of high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) with natural product research can provide a holistic understanding of a compound's biological effects. nih.govnih.gov Should this compound demonstrate any significant biological activity in future screenings, an omics-based approach would be a powerful next step.

Integrative Strategies:

Transcriptomics (RNA-Seq): To identify changes in gene expression in cells or tissues treated with this compound, revealing the cellular pathways it perturbs.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action at the protein level.

Metabolomics: To study the effect of this compound on the cellular metabolome, identifying key metabolic pathways that are altered.

Multi-Omics Integration: Combining data from multiple omics platforms to construct a comprehensive network of the molecular interactions and pathways affected by this compound. frontiersin.orgyoutube.com

Methodological Innovations in Natural Product Research

The broader field of natural product research is continually evolving, with new methodologies aimed at accelerating the discovery and characterization of novel compounds. frontiersin.org The study of this compound could benefit from these advancements.

Innovative Methodologies:

Dereplication Strategies: Employing rapid analytical techniques (e.g., LC-MS/MS) coupled with database searching to quickly identify if this compound is present in crude natural extracts, streamlining the discovery of new sources or analogues. researchgate.net

Biosynthetic Pathway Elucidation: If the natural source of this compound is identified, modern genomic and metabolomic techniques could be used to uncover its biosynthetic pathway, potentially enabling its production through synthetic biology approaches.

Advanced Bioactivity Screening: Utilizing high-throughput screening (HTS) and high-content screening (HCS) platforms to test this compound against a vast array of biological targets and cellular models, increasing the chances of discovering a novel therapeutic application.

Q & A

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility across laboratories?

- Methodological Answer : Provide step-by-step protocols in supplementary materials, including reagent lot numbers, instrument settings, and software versions (e.g., GraphPad Prism, ImageJ). Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for raw datasets. Adhere to the MIAME (Microarray) or ARRIVE (in vivo) guidelines where applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.